molecular formula C21H18FN3O3S B2423892 4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE CAS No. 1112296-21-5

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B2423892
CAS No.: 1112296-21-5
M. Wt: 411.45
InChI Key: HOLVYJPDHZBDBU-UHFFFAOYSA-N
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Description

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a cyano group, a sulfonyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactionsFor instance, the cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, while the sulfonyl group can be added through a sulfonylation reaction using sulfonyl chloride derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced quinoline compounds .

Scientific Research Applications

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonyl and cyano groups can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide
  • 5-(4-cyanophenyl)-3-{[(2-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Uniqueness

4-(4-CYANOBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(4-cyanophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-3-25(4-2)21(26)18-13-24-19-10-7-15(22)11-17(19)20(18)29(27,28)16-8-5-14(12-23)6-9-16/h5-11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLVYJPDHZBDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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